REACTION_CXSMILES
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[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#N.[OH2:12].S(=O)(=O)(O)[OH:14]>>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([OH:14])=[O:12]
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Name
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|
Quantity
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60 g
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Type
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reactant
|
Smiles
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ClC1=C(C#N)C=C(C(=N1)Cl)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was further heated at 100°-110° C. for 2 hours
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Duration
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2 h
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Name
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|
Type
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product
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Smiles
|
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.8 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |